An In-depth Technical Guide to Tert-butyl 3-bromo-1H-indole-1-carboxylate: A Versatile Intermediate in Modern Organic Synthesis
An In-depth Technical Guide to Tert-butyl 3-bromo-1H-indole-1-carboxylate: A Versatile Intermediate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-bromo-1H-indole-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of the bromine atom at the 3-position of the indole scaffold and the presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. These features allow for selective functionalization through a variety of modern cross-coupling reactions, enabling the construction of complex molecular architectures. This document details experimental protocols for its synthesis and subsequent transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, and provides key data for its characterization.
Chemical Properties
Tert-butyl 3-bromo-1H-indole-1-carboxylate is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, enhancing its stability and solubility in common organic solvents. The bromine atom at the 3-position is the key reactive site for the introduction of diverse functionalities.
Table 1: Chemical and Physical Properties of Tert-butyl 3-bromo-1H-indole-1-carboxylate
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-bromo-1H-indole-1-carboxylate | |
| Synonyms | 1-Boc-3-bromoindole, 3-Bromo-1-(tert-butoxycarbonyl)-1H-indole | |
| CAS Number | 143259-56-7 | |
| Molecular Formula | C₁₃H₁₄BrNO₂ | |
| Molecular Weight | 296.16 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 367.9 ± 34.0 °C (Predicted) | |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 176.3 ± 25.7 °C (Predicted) | |
| XLogP3 | 4 | |
| Topological Polar Surface Area | 31.2 Ų |
Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate
The most common and straightforward synthesis of tert-butyl 3-bromo-1H-indole-1-carboxylate involves the N-protection of 3-bromoindole with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: N-Boc Protection of 3-Bromoindole
This protocol details the synthesis of the title compound from commercially available 3-bromoindole.
Materials:
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3-Bromoindole
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Di-tert-butyl dicarbonate (Boc₂O)
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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To a solution of 3-bromoindole (1.0 equivalent) in anhydrous DCM or THF, add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
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Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-bromo-1H-indole-1-carboxylate.
Caption: Synthetic workflow for the N-Boc protection of 3-bromoindole.
Reactivity and Synthetic Applications
The synthetic utility of tert-butyl 3-bromo-1H-indole-1-carboxylate is primarily centered around palladium-catalyzed cross-coupling reactions at the C-3 position. The bromine atom serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the indole core and various aryl or heteroaryl boronic acids or esters. This reaction is crucial for the synthesis of biaryl structures commonly found in pharmaceutical agents.
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In a reaction vessel, combine tert-butyl 3-bromo-1H-indole-1-carboxylate (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
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Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
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Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).
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Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
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After cooling to room temperature, dilute the reaction with an organic solvent and wash with water and brine.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 3-aryl-1H-indole-1-carboxylate derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the indole and a terminal alkyne, providing access to 3-alkynylindoles, which are important precursors for various heterocyclic compounds.
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To a solution of tert-butyl 3-bromo-1H-indole-1-carboxylate (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).
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Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.
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The crude product is purified by column chromatography to yield the 3-alkynyl-1H-indole-1-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-aminoindole derivatives.
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Suspend a mixture of tert-butyl 3-bromo-1H-indole-1-carboxylate (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.
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Seal the reaction vessel and heat under an inert atmosphere at a temperature between 80 °C and 110 °C.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography to afford the 3-amino-1H-indole-1-carboxylate derivative.
Caption: Key cross-coupling reactions of the title compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.9-8.1 (d, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), 1.6-1.7 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~149-150 (C=O), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~123 (Ar-C), ~115 (Ar-C), ~95 (C-Br), ~84 (-C(CH₃)₃), ~28 (-C(CH₃)₃) |
| IR (KBr) | ν (cm⁻¹): ~2975 (C-H stretch, tert-butyl), ~1730 (C=O stretch, carbamate), ~1580 (C=C stretch, aromatic), ~1250 (C-N stretch) |
Conclusion
Tert-butyl 3-bromo-1H-indole-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives. The protocols and data presented herein demonstrate its utility in key synthetic transformations, providing a robust platform for the generation of diverse molecular libraries for drug
